molecular formula C13H9N3O2S B11643604 3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one

3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one

Cat. No.: B11643604
M. Wt: 271.30 g/mol
InChI Key: ADFLXYFGTUBCRI-SOFGYWHQSA-N
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Description

3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an imidazole ring, and various functional groups such as hydroxyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.

    Functional Group Modifications: The hydroxyl and sulfanyl groups can be introduced through selective functionalization reactions, such as hydroxylation and thiolation, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can undergo reduction to form a saturated imidazoline ring using reducing agents such as sodium borohydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a quinoline-2-one derivative.

    Reduction: Formation of a quinoline-2-imidazoline derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the imidazole ring and functional groups.

    4-Hydroxy-2-quinolone: A derivative with a hydroxyl group at the 4-position and a quinolone core.

    Imidazole: A simpler analog with only the imidazole ring and no quinoline core.

Uniqueness

3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one is unique due to its combination of a quinoline core and an imidazole ring, along with the presence of hydroxyl and sulfanyl functional groups

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]quinolin-2-one

InChI

InChI=1S/C13H9N3O2S/c17-11-8(6-10-12(18)16-13(19)15-10)5-7-3-1-2-4-9(7)14-11/h1-6,18H,(H2,15,16,19)/b8-6+

InChI Key

ADFLXYFGTUBCRI-SOFGYWHQSA-N

Isomeric SMILES

C1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1

Canonical SMILES

C1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1

Origin of Product

United States

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